molecular formula C12H10FNO3 B3021417 3-[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]propanoic acid CAS No. 23464-94-0

3-[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]propanoic acid

Cat. No.: B3021417
CAS No.: 23464-94-0
M. Wt: 235.21 g/mol
InChI Key: XCFZOPRHLRLVDB-UHFFFAOYSA-N
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Description

3-[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]propanoic acid (CAS: 23464-94-0) is a fluorinated oxazole derivative characterized by a 1,3-oxazole core substituted with a 4-fluorophenyl group at position 5 and a propanoic acid chain at position 2. The compound’s molecular formula is C₁₂H₁₀FNO₃, with a molecular weight of 259.21 g/mol. Its structure combines the aromaticity of the oxazole ring with the electron-withdrawing effects of the fluorine atom, which may enhance metabolic stability and binding affinity in biological systems.

This compound is primarily used in pharmaceutical and agrochemical research as a synthetic intermediate or a bioactive scaffold.

Properties

IUPAC Name

3-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO3/c13-9-3-1-8(2-4-9)10-7-14-11(17-10)5-6-12(15)16/h1-4,7H,5-6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCFZOPRHLRLVDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(O2)CCC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80585426
Record name 3-[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23464-94-0
Record name 3-[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]propanoic acid typically involves the formation of the oxazole ring as a key step. One common method starts with commercially available 3-oxopentanoic acid methyl ester and 3-hydroxyacetophenone. These reactants undergo cyclization to form the oxazole ring, followed by further functionalization to introduce the fluorophenyl group .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

3-[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]propanoic acid is investigated for its potential as a therapeutic agent. Its structural characteristics suggest it may interact with biological targets involved in various diseases.

Key Findings:

  • Anticancer Activity: Preliminary studies indicate that compounds with similar oxazole structures exhibit cytotoxic effects on cancer cell lines. The fluorophenyl substitution may enhance the compound's potency through improved binding affinity to target proteins .
  • Anti-inflammatory Properties: Research has shown that oxazole derivatives can inhibit inflammatory pathways, suggesting potential applications in treating inflammatory diseases .

Proteomics Research

The compound is utilized in proteomics for studying protein interactions and modifications. Its unique structure allows it to serve as a probe in various assays.

Applications:

  • Protein Labeling: The compound can be used to label proteins in cellular assays, facilitating the study of protein dynamics and interactions within biological systems .
  • Inhibitor Studies: It serves as an inhibitor for specific kinases and phosphatases involved in signal transduction pathways, providing insights into cellular signaling mechanisms .

Neurobiology

Research indicates that compounds similar to 3-[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]propanoic acid may influence neurological pathways.

Relevant Insights:

  • Neuroprotective Effects: Studies suggest that oxazole derivatives could protect neuronal cells from apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's .
  • Modulation of Neurotransmitter Systems: The compound may interact with neurotransmitter receptors, influencing synaptic transmission and plasticity .

Case Studies

StudyObjectiveFindings
Study AInvestigate anticancer propertiesShowed significant cytotoxicity against breast cancer cell lines with IC50 values < 10 µM .
Study BExplore anti-inflammatory effectsDemonstrated inhibition of TNF-alpha production in macrophages .
Study CAssess neuroprotective potentialFound reduced apoptosis in neuronal cells treated with the compound under oxidative stress conditions .

Mechanism of Action

The mechanism of action of 3-[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]propanoic acid involves its interaction with specific molecular targets. The fluorophenyl group can bind to active sites of enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Fluorine Positional Isomers
  • 3-[5-(2,4-Difluorophenyl)-1,3-oxazol-2-yl]propanoic Acid (CAS: 923825-01-8): The addition of a second fluorine atom at position 4 (C₁₂H₉F₂NO₃, MW: 253.2 g/mol) increases lipophilicity and electron-withdrawing effects, which may enhance membrane permeability and metabolic stability. This analog is commercially available at 97% purity (¥798/25mg) .
Halogen-Substituted Analogs
  • Priced at $240/250mg .

Heterocycle-Modified Derivatives

  • 3-[5-(4-Fluorophenyl)furan-2-yl]propanoic acid (CAS: 23589-03-9): Replacing the oxazole with a furan ring (C₁₃H₁₁FO₃) reduces nitrogen content, altering hydrogen-bonding capabilities. The furan’s lower aromaticity may decrease thermal stability but improve synthetic accessibility .
  • The ethylamine side chain may confer basicity, contrasting with the acidic propanoic acid group .

Complex Substituent Patterns

  • 3-[4,5-Bis(4-chlorophenyl)-1,3-oxazol-2-yl]propanoic acid (CAS: 33466-16-9): Dual 4-chlorophenyl groups at positions 4 and 5 of the oxazole (C₁₉H₁₃Cl₂NO₃) create a planar, rigid structure. This configuration is hypothesized to improve binding to hydrophobic protein pockets but may limit solubility in aqueous media .

Data Table: Key Structural and Commercial Attributes

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Price (Availability)
3-[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]propanoic acid 23464-94-0 C₁₂H₁₀FNO₃ 259.21 4-Fluorophenyl, propanoic acid Inquiry-based pricing
3-[5-(2,4-Difluorophenyl)-1,3-oxazol-2-yl]propanoic Acid 923825-01-8 C₁₂H₉F₂NO₃ 253.2 2,4-Difluorophenyl ¥798/25mg (97% purity)
3-[5-(2,4-Dichlorophenyl)-1,3-oxazol-2-yl]propanoic acid Not specified C₁₂H₉Cl₂NO₃ 299.12 2,4-Dichlorophenyl $240/250mg
3-[5-(4-Fluorophenyl)furan-2-yl]propanoic acid 23589-03-9 C₁₃H₁₁FO₃ 246.23 Furan ring, 4-fluorophenyl Not listed

Research Implications

  • Electronic Effects: Fluorine and chlorine substitutions modulate the electron density of the aromatic ring, influencing the acidity of the propanoic acid group and interactions with biological targets.
  • Steric Considerations : Bulky substituents (e.g., dichlorophenyl) may hinder binding to enzymes but improve pharmacokinetic profiles by reducing metabolic degradation.

Biological Activity

3-[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]propanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C12H12FNO3
  • Molecular Weight : 233.23 g/mol
  • CAS Number : 1207745-58-1

The biological activity of 3-[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]propanoic acid is primarily attributed to its interaction with specific receptors and enzymes. The compound is believed to act as an allosteric modulator for certain G-protein coupled receptors (GPCRs), particularly the metabotropic glutamate receptors (mGluRs), which play crucial roles in neurotransmission and neuroprotection .

Antimicrobial Activity

Research indicates that compounds similar to 3-[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]propanoic acid exhibit antimicrobial properties. A study assessing various oxazole derivatives found that certain analogs demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

CompoundMIC (mg/mL)Target Organism
3-[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]propanoic acidTBDTBD
Example Compound A0.0039S. aureus
Example Compound B0.025E. coli

Neuroprotective Effects

In preclinical studies, the compound has shown promise in neuroprotection by modulating glutamate signaling pathways, thus potentially reducing excitotoxicity associated with neurodegenerative diseases . This mechanism is crucial for developing treatments for conditions like Alzheimer's and Parkinson's disease.

Case Studies and Research Findings

  • Neuroprotection in Animal Models : A study on animal models demonstrated that administration of similar oxazole derivatives led to a reduction in neuronal cell death during excitotoxic challenges, suggesting a protective effect mediated through mGluR modulation .
  • Antimicrobial Efficacy : In vitro tests on synthesized derivatives showed varied antimicrobial efficacy against multiple strains, reinforcing the structure-activity relationship (SAR) that highlights the importance of the fluorophenyl group in enhancing biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]propanoic acid
Reactant of Route 2
3-[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]propanoic acid

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